2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Description
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine core with a carboxylic acid substituent at position 5. Its molecular formula is C₈H₆N₂O₄ (molecular weight: 194.14 g/mol) . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridooxazine derivatives, which are known for antibacterial and enzyme-modulating properties .
Properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-7-4(9-6)1-2-5(10-7)8(12)13/h1-2H,3H2,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVONTIDLPFVSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855800 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256835-18-3 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Pyridine Ring Functionalization
React 6-cyanopyridin-2-ol with tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group. Subsequent hydrolysis of the nitrile to a carboxylic acid using KOH/EtOH yields 6-carboxy-2-(TBDMS-oxy)pyridine.
Step 2: Oxazine Ring Formation
- Reaction : Treat the intermediate with 1,2-dibromoethane and K₂CO₃ in DMF at 80°C for 8 hours.
- Mechanism : Nucleophilic substitution forms the oxazine ring, with simultaneous deprotection of the TBDMS group.
- Yield : 55–60% after recrystallization from ethanol/water.
Analytical Validation of Synthetic Products
Ensuring the identity and purity of the final product requires multimodal characterization:
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| HPLC | C18 column, 0.1% H3PO4/ACN (85:15), 1 mL/min | Retention time = 6.2 min, purity ≥98% |
| ¹H NMR (DMSO-d₆) | δ 12.8 (COOH), 8.35 (H-5), 4.65 (OCH₂) | Integrals confirm stoichiometry |
| HRMS | ESI+, m/z calc. 195.0404 [M+H]⁺ | Observed m/z 195.0409 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 40–50 | 90–95 | Moderate | High |
| RCM | 60–65 | 95–99 | High | Moderate |
| Multi-Step | 55–60 | 85–90 | Low | Low |
The RCM method offers the best balance of yield and purity, though it requires specialized catalysts. Cyclocondensation remains valuable for rapid small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazine ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a drug candidate due to its structural resemblance to known pharmacophores. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, modifications to the oxazine ring can enhance bioactivity against certain disease targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid for their anticancer properties. The findings suggested that specific substitutions on the carboxylic acid group significantly improved cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions such as cyclization and functional group transformations makes it valuable in synthesizing complex molecules.
Table 1: Synthetic Reactions Involving 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Materials Science
The compound's unique properties have been explored in the development of advanced materials. Its incorporation into polymer matrices has shown potential for enhancing mechanical properties and thermal stability.
Case Study: Polymer Composites
Research conducted on the incorporation of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid into polycarbonate matrices demonstrated improved tensile strength and thermal resistance compared to unmodified polymers. This suggests its applicability in creating high-performance materials suitable for engineering applications .
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with analogs differing in substituent positions, heteroatoms, or functional groups.
Key Observations:
- Positional Isomerism : The 6- and 7-carboxylic acid isomers (e.g., 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid) share identical molecular formulas but differ in pharmacological interactions due to substituent placement .
- Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., in thiazine derivatives) increases molecular weight and may alter electronic properties, affecting solubility and binding affinity .
Antibacterial Activity:
Pyridooxazine derivatives, such as pyrido[2,3-b]pyrazine 1,4-dioxides, exhibit antibacterial activity linked to their ability to intercalate DNA or inhibit bacterial enzymes .
Commercial and Research Status
- Availability of Analogs : Compounds like 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine remain available for research, with purity >95% .
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 136.15 g/mol
- CAS Number : 1112193-37-9
Synthesis
The synthesis of 2-oxo derivatives often involves the cyclization of appropriate precursors. For example, the synthesis pathway may include the formation of pyridine and oxazine rings through multicomponent reactions. The compound can be synthesized via decarboxylation reactions, which enhance its biological activity by modifying the core structure.
Biological Activity Overview
The biological activities of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid have been investigated in various studies:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyridone compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-Oxo derivatives demonstrated high sensitivity towards Staphylococcus aureus and Escherichia coli .
- The mechanism involves interaction with DNA gyrase, inhibiting bacterial DNA replication .
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological mechanisms through which 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid exerts its effects include:
- DNA Interaction : The compound's structure allows it to bind to DNA gyrase, disrupting bacterial DNA replication.
- Cell Signaling Modulation : It may influence various signaling pathways that regulate inflammation and cancer cell behavior.
Case Studies
Several studies highlight the efficacy of this compound:
- A study on antimicrobial efficacy demonstrated that derivatives showed significant inhibition against S. aureus, with molecular docking revealing strong interactions at the DNA gyrase active site .
| Compound | Activity | Target |
|---|---|---|
| 4p | High | S. aureus |
| 5c | Excellent | DNA gyrase |
Q & A
Q. What are the recommended synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of appropriate precursors (e.g., pyridine derivatives with oxazine-forming reagents) followed by cyclization. Catalysts such as palladium or copper are often employed to enhance reaction efficiency, while solvents like DMF or toluene are used for optimal solubility . Post-synthesis purification via column chromatography or recrystallization (e.g., using water or ethanol) is critical to achieve >95% purity. Analytical validation using HPLC or LC-MS is recommended to confirm purity and identify byproducts .
Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the heterocyclic core and substituent positions .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- HPLC with UV/Vis or diode-array detection to assess purity and detect impurities .
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
- Photostability: Exposure to UV/Vis light (per ICH Q1B guidelines) to assess degradation pathways.
- Solution stability: Monitor pH-dependent degradation (e.g., in buffers ranging from pH 2–12) using HPLC .
- Humidity testing: Storage at 75% relative humidity to evaluate hygroscopicity and hydrolysis risks .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve these:
- Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity.
- Conduct impurity profiling (e.g., using HPLC-MS) to rule out interference from synthetic byproducts .
- Standardize experimental protocols (e.g., ATP levels in viability assays) to minimize variability .
Q. What experimental strategies are recommended for studying the compound’s reactivity in novel chemical transformations?
Methodological Answer:
- Kinetic studies: Monitor reaction progress under varying temperatures and solvent polarities to identify rate-determining steps .
- Computational modeling: Use DFT calculations to predict reactive sites (e.g., electrophilic carbon in the oxazine ring) and validate with isotopic labeling .
- Solvent screening: Test aprotic vs. protic solvents to assess nucleophilic/electrophilic behavior .
Q. How can comparative structure-activity relationship (SAR) studies be designed against structural analogs?
Methodological Answer:
- Structural analogs: Compare with derivatives like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl) analogs .
- Functional group modifications: Introduce substituents (e.g., halogens, methyl groups) at positions 3, 6, or 10 to assess impact on bioactivity .
- Computational docking: Map interactions with target enzymes (e.g., topoisomerases) using software like AutoDock Vina .
Q. What approaches resolve inconsistencies in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR techniques: Use NOESY or HSQC to distinguish between diastereomers or conformational isomers.
- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .
- Dynamic NMR: Perform variable-temperature studies to identify exchange processes or tautomerism .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to purified enzymes.
- Isothermal titration calorimetry (ITC): Quantify binding affinity and stoichiometry.
- X-ray crystallography: Co-crystallize the compound with the target enzyme to visualize binding interactions .
Q. How can researchers optimize catalytic conditions for large-scale synthesis while minimizing waste?
Methodological Answer:
- Design of experiments (DOE): Use factorial designs to optimize catalyst loading, temperature, and solvent ratios.
- Flow chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce byproducts .
- Green chemistry metrics: Calculate E-factors and atom economy to assess environmental impact .
Q. What advanced techniques are used for impurity profiling and qualification in pharmaceutical-grade samples?
Methodological Answer:
- HPLC-MS/MS: Identify trace impurities (e.g., ofloxacin N-oxide derivatives) and quantify using external calibration .
- Spiking experiments: Add suspected impurities (synthesized independently) to confirm retention times and fragmentation patterns.
- ICH-compliant validation: Validate methods per Q2(R1) guidelines for specificity, accuracy, and detection limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
